4-(3-Nitrobenzyl)morpholine

Physical Chemistry Crystallization Solid-Phase Synthesis

Researchers requiring positional control of nitroaromatic reduction potential face limited isomer availability. 4-(3-Nitrobenzyl)morpholine directly addresses this gap, providing the meta-substituted scaffold essential for hypoxia-selective prodrug design and antibacterial SAR. - Enables systematic exploration of π-stacking & one-electron reduction potential vs. ortho/para isomers - Robust 94% synthetic yield supports seamless scale-up to multi-gram quantities for preclinical workflows - Non-hazardous GHS classification streamlines HTS handling; reliable commercial supply minimizes procurement delays

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 123207-57-8
Cat. No. B052323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitrobenzyl)morpholine
CAS123207-57-8
Synonyms4-(3-NITROBENZYL)MORPHOLINE
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2
InChIKeyMORMTYLSFKKOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Nitrobenzyl)morpholine Technical Data


4-(3-Nitrobenzyl)morpholine (CAS 123207-57-8) is a C-substituted morpholine derivative featuring a 3-nitrophenylmethyl group attached to the morpholine nitrogen. It is a crystalline solid with a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol . The compound exhibits a measured melting point of 73 °C, a predicted boiling point of 346.8 °C at 760 mmHg, and a density of 1.243 g/cm³ [1]. As a morpholine derivative, it contains secondary amine functionality capable of forming salts with acids and participating in alkylation reactions, making it a versatile building block in organic synthesis and pharmaceutical intermediate production [2].

Why Isomer Substitution Fails for 4-(3-Nitrobenzyl)morpholine


Substituting 4-(3-Nitrobenzyl)morpholine with its positional isomers—4-(2-nitrobenzyl)morpholine (CAS 67589-21-3) or 4-(4-nitrobenzyl)morpholine (CAS 6425-46-3)—or with the parent morpholine compound introduces significant changes in physicochemical properties, reactivity, and biological behavior. The meta-nitro substitution alters the electron distribution on the aromatic ring compared to ortho- or para-substituted analogs, affecting both the nucleophilicity of the morpholine nitrogen and the compound's ability to participate in π-stacking interactions with biological targets . Furthermore, the position of the nitro group directly influences the reduction potential of the aromatic nitro moiety, a critical parameter in bioreductive activation mechanisms relevant to both synthetic transformations and prodrug strategies . These differences preclude simple replacement of one nitrobenzyl isomer with another without altering experimental outcomes.

4-(3-Nitrobenzyl)morpholine Head-to-Head Evidence


Melting Point: 3-Nitro vs 4-Nitro Isomer

4-(3-Nitrobenzyl)morpholine exhibits a melting point of 73 °C, which is notably lower than the 79.6–80 °C melting point of the 4-nitro isomer [1]. This 6.6–7.0 °C difference is directly attributable to the meta-substitution pattern altering crystal packing efficiency relative to the para-substituted analog [2].

Physical Chemistry Crystallization Solid-Phase Synthesis

Synthetic Yield: 3-Nitrobenzyl vs 2-Nitrobenzyl Chloride

Synthesis of 4-(3-nitrobenzyl)morpholine via alkylation of morpholine with 3-nitrobenzyl chloride proceeds with an isolated yield of 94% (2.09 g) under standard conditions (toluene, 85 °C) . In contrast, the analogous reaction using 2-nitrobenzyl chloride typically requires optimization due to steric hindrance from the ortho-nitro group, with reported yields in the 70–85% range under comparable conditions [1].

Organic Synthesis Nucleophilic Substitution Process Chemistry

Antibacterial Activity of Nitrobenzyl Morpholines

Morpholine derivatives bearing nitrobenzyl substituents have been documented to exhibit antimicrobial activity, with morpholine-containing compounds demonstrating activity against a range of bacterial pathogens [1]. While direct head-to-head MIC data for 4-(3-nitrobenzyl)morpholine versus its isomers are not available in primary literature, the meta-nitro substitution pattern is known to confer distinct electronic properties that influence bioreductive activation and target binding compared to ortho- or para-substituted analogs .

Antibacterial Research Medicinal Chemistry Nitroaromatic Pharmacophores

Anticancer Potential of Nitrobenzyl Morpholines

Nitrobenzyl morpholine derivatives have been identified as promising scaffolds for anticancer drug development, with 4-(4-nitrobenzyl)morpholine documented as a key intermediate in anticancer investigations and exhibiting cytotoxicity to cancer cells in vitro and in vivo . The bioreductive activation of nitrobenzyl groups to cytotoxic species is influenced by the nitro group position, with meta-substituted derivatives showing distinct electrochemical reduction potentials compared to para-substituted analogs [1].

Anticancer Research Bioreductive Prodrugs Hypoxia-Targeted Therapy

Safety: Non-Hazardous GHS Classification

4-(3-Nitrobenzyl)morpholine is classified as a non-hazardous material under the Globally Harmonized System (GHS) according to supplier safety data . This classification contrasts with certain structurally related nitroaromatic compounds that may carry hazard warnings due to mutagenic or explosive decomposition potential .

Laboratory Safety Regulatory Compliance Hazard Assessment

Commercial Availability vs Positional Isomers

4-(3-Nitrobenzyl)morpholine (CAS 123207-57-8) is commercially available from multiple global suppliers at purities of 95–98% . In contrast, 4-(2-nitrobenzyl)morpholine (CAS 67589-21-3) is less widely stocked, and 4-(4-nitrobenzyl)morpholine (CAS 6425-46-3) is primarily available through specialty chemical suppliers [1]. The broader commercial availability of the 3-nitro isomer ensures more reliable supply chains and competitive pricing for procurement.

Chemical Procurement Supply Chain Commercial Availability

4-(3-Nitrobenzyl)morpholine Application Scenarios


Antibacterial SAR Studies

The 3-nitrobenzyl morpholine core provides a distinct electronic profile for probing antibacterial SAR. The meta-nitro group alters π-stacking interactions and reduction potential compared to ortho- or para-isomers, enabling systematic exploration of nitroaromatic pharmacophore requirements. The compound's non-hazardous GHS classification also facilitates high-throughput screening workflows [1].

Hypoxia-Targeted Anticancer Prodrugs

Nitrobenzyl morpholines undergo bioreductive activation under hypoxic conditions to generate cytotoxic intermediates. The 3-nitro substitution pattern influences the one-electron reduction potential, a critical determinant of hypoxia-selectivity. This regioisomer serves as a key intermediate for synthesizing DNA-targeting bisnaphthalimide conjugates and related antitumor agents [2].

Scalable Synthesis of Building Blocks

With a reported synthetic yield of 94% for the parent alkylation step, 4-(3-nitrobenzyl)morpholine offers an efficient entry point for preparing more complex morpholine derivatives. The robust synthesis and reliable commercial availability support scale-up activities and supply of advanced intermediates for preclinical development .

Probing Bioreductive Alkylation Mechanisms

The compound serves as a model substrate for investigating the reductive activation of nitrobenzyl derivatives. Studies on o- and p-nitrobenzyl chlorides have established that one-electron reduction generates nitrobenzyl radicals capable of alkylating nucleophiles such as morpholine. The 3-nitro isomer provides a complementary probe for evaluating positional effects on radical formation and trapping efficiency .

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